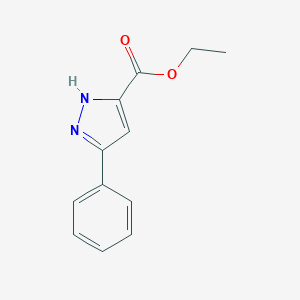

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

概要

説明

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

化学反応の分析

Types of Reactions: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the ester group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives. These products can be further utilized in the synthesis of more complex molecules .

科学的研究の応用

Medicinal Chemistry

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has been extensively studied for its potential therapeutic applications.

- Anticancer Properties : Research indicates that this compound exhibits inhibitory effects on the proliferation of cancer cells, particularly in lung cancer cell lines (A549) . Its mechanism involves the inhibition of specific enzymes linked to cancer progression.

- Antioxidant Effects : The compound has shown promise in reducing oxidative stress by inhibiting protein glycation, which is associated with diabetes complications .

Case Studies

A study highlighted the compound's ability to inhibit advanced glycation end-products (AGEs) formation, leading to improved cellular functions in diabetic models . Another study demonstrated its cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Agricultural Chemistry

This compound is utilized in developing agrochemicals.

Pesticide Development

The compound serves as a key ingredient in formulating pesticides and herbicides, contributing to sustainable agricultural practices by protecting crops from pests and diseases . Its unique chemical structure enhances its efficacy as an active ingredient.

Case Studies

Research has shown that formulations containing this compound resulted in significant pest control efficiency compared to traditional pesticides, demonstrating lower environmental impact and higher crop yield .

Material Science

In material science, this compound is explored for its properties in creating advanced materials.

Coatings and Polymers

The compound is used to formulate coatings that exhibit improved durability and resistance to environmental factors. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .

Case Studies

Studies have reported the successful application of this compound in developing high-performance coatings that withstand harsh conditions while maintaining aesthetic qualities .

Analytical Chemistry

This compound serves as a standard reference material in various analytical techniques.

Quality Control

Researchers utilize this compound for calibrating instruments and ensuring accuracy in chemical analyses. It aids in validating methods for detecting impurities or active ingredients in pharmaceutical products .

Flavor and Fragrance Industry

Due to its aromatic properties, this compound finds applications in the flavor and fragrance industry.

Scent Development

The compound is valuable for creating specific scents and flavors, enhancing products in food and cosmetic sectors .

作用機序

The mechanism of action of ethyl 3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenyl group and ester functionality contribute to the compound’s binding affinity and specificity .

類似化合物との比較

- Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate

- 3,5-Diphenyl-1H-pyrazole

Comparison: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and synthetic accessibility. The presence of the ethyl ester group distinguishes it from other pyrazole derivatives, providing unique opportunities for further functionalization and application .

特性

CAS番号 |

13599-12-7 |

|---|---|

分子式 |

C12H16N2O2 |

分子量 |

220.27 g/mol |

IUPAC名 |

ethyl 5-phenylpyrazolidine-3-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3 |

InChIキー |

AIJNBYVUKGOZOF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 |

正規SMILES |

CCOC(=O)C1CC(NN1)C2=CC=CC=C2 |

Key on ui other cas no. |

5932-30-9 |

溶解性 |

10.7 [ug/mL] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in the synthesis of 1,3,4-oxadiazole derivatives?

A: this compound serves as a crucial starting material in synthesizing 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This synthetic route highlights the versatility of this compound as a building block for generating structurally diverse compounds with potential biological activities.

Q2: How is the structure of compounds derived from this compound confirmed?

A: Single crystal X-ray diffraction analysis has been employed to confirm the configurations of key intermediates in the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This technique provides detailed structural information, allowing researchers to confirm the successful synthesis of the desired compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。